molecular formula C6H6FNO B151536 (3-Fluoropyridin-2-yl)methanol CAS No. 31181-79-0

(3-Fluoropyridin-2-yl)methanol

Cat. No. B151536
CAS RN: 31181-79-0
M. Wt: 127.12 g/mol
InChI Key: FKTCIWBKNWUDAX-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-2-yl)methanol is a compound that is structurally related to the molecules studied in the provided papers. While the exact compound is not directly discussed, insights can be drawn from the research on similar fluoropyridine-methanol clusters and compounds with fluorophenyl and pyridyl groups.

Synthesis Analysis

The synthesis of related compounds involves the treatment of intermediates with reagents that can introduce the desired functional groups. For instance, the synthesis of a complex fluorophenyl-triazolylmethanol compound was achieved by treating a triazole-containing epoxypropyl precursor with sodium methoxide . This suggests that the synthesis of (3-Fluoropyridin-2-yl)methanol could potentially involve similar strategies, such as the use of organometallic reagents or nucleophilic substitution reactions to introduce the methanol group to the fluoropyridine ring.

Molecular Structure Analysis

The molecular structure of compounds similar to (3-Fluoropyridin-2-yl)methanol often features significant interactions that stabilize their conformation. For example, in the crystal structure of a related compound, intermolecular hydrogen bonds play a crucial role in maintaining the structure . Additionally, weak interactions such as C-F···π are observed in compounds with fluorophenyl and pyridyl groups, which could also be relevant to the structure of (3-Fluoropyridin-2-yl)methanol .

Chemical Reactions Analysis

The reactivity of (3-Fluoropyridin-2-yl)methanol can be inferred from the behavior of similar compounds. The presence of a fluorine atom on the aromatic ring can influence the electronic properties of the molecule and affect its participation in chemical reactions. For example, the fluorine atom could enhance the acidity of the adjacent hydroxyl group, making it more reactive in condensation or esterification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Fluoropyridin-2-yl)methanol can be partially deduced from related compounds. The IR spectroscopy of hydrogen-bonded 2-fluoropyridine-methanol clusters provides information on the vibrational frequencies of OH and CH bonds, which are affected by hydrogen bond formation . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict solubility, boiling point, and other physical characteristics.

Scientific Research Applications

IR Spectroscopy of Hydrogen-Bonded Clusters

(Nibu, Marui, & Shimada, 2006) explored the structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol, observing the IR spectra of these clusters. The study provided insights into the vibrational frequencies affected by hydrogen bond formation.

Reactions with Caesium Fluoroxysulphate

(Stavber & Zupan, 1990) investigated the reactions of pyridine with CsSO4F in various solvents, producing different products based on the solvent used. This research adds to the understanding of the chemical reactivity of fluoropyridines in different environments.

Fluorescence Detection of Metal Ions

(Visscher et al., 2016) demonstrated the use of an acridine derivative in the selective and sensitive detection of Zn(2+) and Cd(2+) ions. The compound showed remarkable selectivity in methanol and water, highlighting its potential in analytical applications.

Oxidation of Fluoroalkyl-Substituted Methanol Derivatives

(Tanaka, Ishihara, & Konno, 2012) studied the oxidation of various fluoroalkyl-substituted methanol derivatives, comparing the efficiency of this oxidation with other methods. This research contributes to understanding the chemical transformations of fluoroalkyl-substituted alcohols.

Lipid Dynamics in Biological Membranes

(Nguyen et al., 2019) found that methanol influences lipid dynamics in biological membranes, affecting lipid transfer and flip-flop kinetics. This study highlights the impact of solvents like methanol on biological systems.

Palladium Catalyzed C-H Halogenation

(Sun, Sun, & Rao, 2014) presented a method to prepare a fluorophenyl methanol derivative via palladium-catalyzed C-H halogenation, showing advantages in yield and selectivity over traditional methods.

Applications in Catalysis

(Ozcubukcu et al., 2009) described a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating its potential in organic synthesis.

Methanol in Hydroalkoxylation Reactions

(Shigehisa et al., 2013) reported a hydroalkoxylation of unactivated olefins using methanol, showing high functional group tolerance and versatility. This expands the use of methanol in catalytic systems.

properties

IUPAC Name

(3-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTCIWBKNWUDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599342
Record name (3-Fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoropyridin-2-yl)methanol

CAS RN

31181-79-0
Record name 3-Fluoro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31181-79-0
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Record name (3-Fluoropyridin-2-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID40599342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoropyridin-2-yl)methanol
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Synthesis routes and methods I

Procedure details

A solution of 2-formyl-3-fluoropyridine (4.0 g, 32 mmol) and sodium borohydride (309 mg, 8 mmol) in absolute ethanol (40 mL) was stirred at 0° C. for 15 minutes and at room temperature for 1 hour. The reaction was quenched with saturated aqueous ammonium chloride (5 mL) and filtered through diatomaceous earth to remove solids. The filtrate was evaporated and the resultant white solid was dissolved in ethyl acetate and water. The aqueous layer was extracted with ethyl acetate (5×30 mL) and the combined extracts were dried over anhydrous sodium sulfate. Solvent removal provided 3.78 g (93%) of the titled product as a pale yellow oil:
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
309 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

Dissolve (6-bromo-3-fluoro-pyridin-2-yl)-methanol (850 mg, 4.13 mmol) in methanol (40 mL) then purge the solution with nitrogen. Add palladium on carbon (200 mg of 5% wet) and stir the mixture under a hydrogen atmosphere (2 balloons) for 20 h. Filter the mixture through Celite® and wash the filter cake with methanol.
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org
JI Andrés, M De Angelis, J Alcázar… - Journal of medicinal …, 2011 - ACS Publications
We have recently reported the phosphodiesterase 10A (PDE10A) inhibitor 2-[4-[1-(2-[ 18 F]fluoroethyl)-4-pyridin-4-yl-1H-pyrazol-3-yl]-phenoxymethyl]-quinoline ([ 18 F]1a) as a …
Number of citations: 50 pubs.acs.org
X Li, H Chang, J Bouma, LV de Paus… - Nature …, 2023 - nature.com
Cannabinoid CB 2 receptor (CB 2 R) agonists are investigated as therapeutic agents in the clinic. However, their molecular mode-of-action is not fully understood. Here, we report the …
Number of citations: 10 www.nature.com
X Li, H Chang - Paus, LV de, Mukhopadh a, P., Paloczi … - scholarlypublications …
Cannabinoid CB2 receptor (CB2R) agonists are investigated as therapeutic agents in the clinic. However, their molecular mode-of-action is not fully understood. Here, we report the …

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